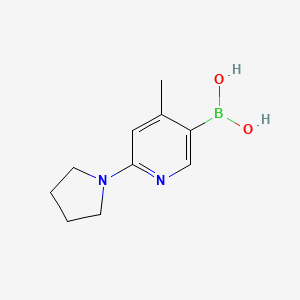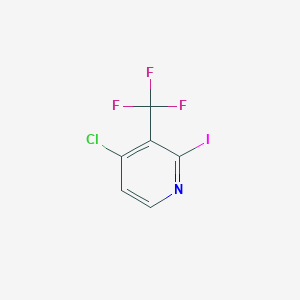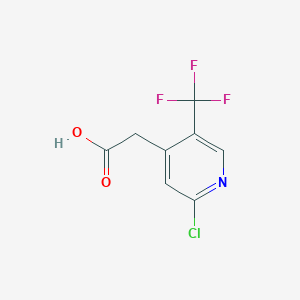
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a boronic acid group and a pyrrolidine ring attached. The empirical formula is C10H15BN2O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to participate in various chemical reactions. For instance, pyridine boronic acids can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Ligands: This compound has been utilized in the synthesis of new ligands, like pyrrole–pyridine-based ligands, using Suzuki coupling methods. Such ligands have shown interesting structures when analyzed by X-ray crystallography, with some forming chain-like networks through intermolecular hydrogen bonds (Böttger et al., 2012).
Chemical Reactions and Properties
- Acylation of Pyrrolidine Diones: The compound has been involved in the acylation of pyrrolidine diones, which are prepared from α-amino acid esters. This process includes reactions with Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones et al., 1990).
- Suzuki-Miyaura Cross-Coupling Reactions: It has been used in Suzuki–Miyaura carbon–carbon cross-coupling reactions, which are pivotal for creating complex organic structures (Zinad et al., 2018).
Catalysis and Polymerization
- Activation of Metallocene Complexes: The compound has shown efficacy in activating metallocene complexes for polymerization of olefins, showcasing its utility in industrial chemical processes (Focante et al., 2006).
Synthesis of Halopyridinylboronic Acids
- Synthesis of Halopyridinylboronic Acids: It has been instrumental in synthesizing novel halopyridinylboronic acids and esters, which are important intermediates in various chemical syntheses (Bouillon et al., 2003).
Mechanism of Action
Target of Action
The primary target of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent needed for the transmetalation step .
Pharmacokinetics
These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, contribute to the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is highly valuable in organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction environment, can affect the compound’s action and efficacy . Additionally, the stability of the compound can be influenced by factors such as temperature and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can form reversible covalent bonds with serine and threonine residues in proteins, leading to modulation of protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. By inhibiting key enzymes in these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site and forming a covalent bond with catalytic residues. This interaction can lead to a conformational change in the enzyme, rendering it inactive. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Prolonged exposure can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and other cellular compartments. This localization is crucial for its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Additionally, this compound can be directed to specific organelles, such as the mitochondria, through targeting signals, enhancing its efficacy in modulating cellular processes .
properties
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWVJXYHXWRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















